2-{6-benzyl-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-(3,4,5-trimethoxyphenyl)acetamide
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Description
The compound is a derivative of pyrazolo[4,3-d]pyrimidine . Pyrazolo[4,3-d]pyrimidines are types of bicyclic [6 + 6] systems . They have been applied on a large scale in the medical and pharmaceutical fields .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido . An efficient multicomponent synthetic route for the synthesis of related compounds was reported by Majumder and coworkers .Molecular Structure Analysis
The molecular structure of this compound can be analyzed based on its spectral data . The 1 H-NMR spectrum of a similar compound showed a triplet at δ 1.18 due to the methyl group of ethyl ester, a singlet at δ 2.33 of tolyl methyl group, a singlet at δ 3.33 from the two pyrimidinedione methyl groups, a quartet at δ 4.13 due to the methylene of ethyl ester, a singlet at δ 5.62 that corresponding to the pyrimidine H-4 and a multiplet at δ 6.90–7.83 that account for 14 aromatic protons .Chemical Reactions Analysis
The chemical reactions of this compound can be analyzed based on the reactivities of the substituents linked to the ring carbon and nitrogen atoms . A discussion demonstrating the proposed mechanisms of unexpected synthetic routes is intended .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be analyzed based on its solubility, melting point, boiling point, and intramolecular hydrogen bonding .Future Directions
Properties
IUPAC Name |
2-(6-benzyl-2-methyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl)-N-(3,4,5-trimethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O6/c1-27-13-17-21(26-27)23(31)29(12-15-8-6-5-7-9-15)24(32)28(17)14-20(30)25-16-10-18(33-2)22(35-4)19(11-16)34-3/h5-11,13H,12,14H2,1-4H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYESBEQGIHTZJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=N1)C(=O)N(C(=O)N2CC(=O)NC3=CC(=C(C(=C3)OC)OC)OC)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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